N'-(Desmethyl)azithromycin

Übersicht

Beschreibung

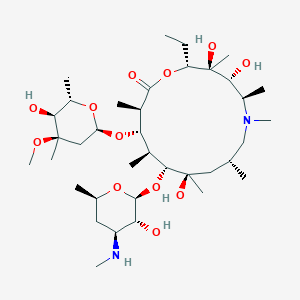

N’-(Desmethyl)azithromycin is a metabolite of azithromycin, a widely used macrolide antibiotic. Azithromycin is known for its effectiveness in treating various bacterial infections, including sexually transmitted diseases, respiratory tract infections, and skin infections . N’-(Desmethyl)azithromycin retains some of the pharmacological properties of its parent compound, making it a subject of interest in pharmaceutical research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of N’-(Desmethyl)azithromycin involves the demethylation of azithromycin. One method includes dissolving azithromycin in a methanol solution, followed by the addition of an oxidant solution. The reaction mixture is then agitated until the reaction is complete, and the crude product is dried. The crude product is re-crystallized using an acetone solution to obtain pure N’-(Desmethyl)azithromycin .

Industrial Production Methods: Industrial production of N’-(Desmethyl)azithromycin typically involves large-scale synthesis using similar methods as described above. The process includes dissolving azithromycin in acetone, adding activated carbon, formaldehyde, and formic acid, followed by refluxing the solution. Sodium hydroxide is then added to induce precipitation, and the product is isolated .

Analyse Chemischer Reaktionen

Types of Reactions: N’-(Desmethyl)azithromycin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form azithromycin oxide.

Reduction: Reduction reactions can convert azithromycin oxide back to N’-(Desmethyl)azithromycin.

Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions:

Oxidation: Common oxidants include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and ferrous sulfate are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used.

Major Products:

Oxidation: Azithromycin oxide.

Reduction: N’-(Desmethyl)azithromycin.

Substitution: Various substituted azithromycin derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

N'-(Desmethyl)azithromycin retains the core structure of azithromycin but features a specific demethylation at the nitrogen atom. This modification influences its pharmacokinetic and pharmacodynamic properties, potentially enhancing its antibacterial activity and metabolic stability compared to azithromycin. The compound exerts its effects primarily by binding to the 23S ribosomal RNA of the bacterial 50S ribosomal subunit. This binding inhibits bacterial protein synthesis by blocking the transpeptidation and translocation steps, effectively preventing bacterial growth .

Chemistry

- Reference Standard : this compound is utilized as a reference standard in analytical chemistry for the detection and quantification of azithromycin and its metabolites. This application is crucial in developing new analytical methods to ensure the quality and efficacy of pharmaceutical formulations.

Biology

- Anti-infective Properties : The compound is studied for its potential anti-infective effects against a range of bacteria. Research indicates that it may exhibit anti-proliferative and anti-inflammatory properties, making it a candidate for treating chronic inflammatory conditions.

- Immunomodulation : this compound has been investigated for its immunomodulatory effects, which may benefit patients with chronic respiratory diseases by reducing inflammation and improving immune responses .

Medicine

- Therapeutic Role : The compound is being explored for its role in treating bacterial infections, particularly in patients who may not respond well to traditional antibiotics. Its pharmacokinetic properties are also under examination to understand how it can be effectively utilized in clinical settings .

- Case Studies : Clinical observations have documented instances where this compound was used effectively in managing infections resistant to other treatments, highlighting its therapeutic potential .

Industry

- Pharmaceutical Development : this compound is employed in the development of new antibiotic formulations and drug delivery systems. Its unique properties can be harnessed to create more effective treatment options against resistant bacterial strains.

Wirkmechanismus

N’-(Desmethyl)azithromycin exerts its effects by binding to the 23S ribosomal RNA of the bacterial 50S ribosomal subunit. This binding inhibits the transpeptidation and translocation steps of protein synthesis, thereby preventing bacterial growth. The compound also exhibits immunomodulatory effects, which contribute to its anti-inflammatory properties .

Vergleich Mit ähnlichen Verbindungen

Azithromycin: The parent compound, widely used as an antibiotic.

3’-N-Demethylazithromycin: Another demethylated derivative of azithromycin.

Azithromycin oxide: An oxidized form of azithromycin.

Uniqueness: N’-(Desmethyl)azithromycin is unique due to its specific demethylation at the nitrogen atom, which alters its pharmacokinetic and pharmacodynamic properties compared to azithromycin. This modification can lead to differences in its antibacterial activity and metabolic stability .

Biologische Aktivität

N'-(Desmethyl)azithromycin, also referred to as 3'-N-desmethyl-3'-N-formyl azithromycin, is a derivative of the macrolide antibiotic azithromycin. This compound has garnered attention due to its biological activity, particularly its antibacterial properties and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, comparative efficacy with related compounds, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the removal of a methyl group from the nitrogen at the 3' position of azithromycin. Its molecular formula is , with a molecular weight of 762.97 g/mol. This structural modification influences its interaction with biological systems and its pharmacological properties.

The primary mechanism through which this compound exerts its antibacterial effects is by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit, similar to other macrolide antibiotics. This binding obstructs the protein exit tunnel, thereby preventing the synthesis of essential proteins required for bacterial growth and replication .

Efficacy Against Bacterial Strains

Studies have demonstrated that this compound retains significant antimicrobial activity against various gram-positive bacteria. Its minimal inhibitory concentration (MIC) values have been reported to be comparable to those of azithromycin, though slightly less potent in some cases .

| Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|

| S. pneumoniae | 0.5 | High |

| S. aureus | 1.0 | Moderate |

| E. coli | >32 | Low |

This table illustrates the varying levels of activity against different bacterial strains, highlighting its stronger efficacy against gram-positive bacteria compared to gram-negative bacteria.

Comparative Studies

Research comparing this compound with other macrolides has shown that while it possesses antibacterial properties, it is generally less effective than azithromycin itself. For instance, hybrid compounds combining azithromycin with other antibiotics like chloramphenicol exhibited enhanced potency against certain strains, suggesting that structural modifications can significantly influence antibacterial activity .

Case Studies and Research Findings

- In Vitro Studies : A study investigating the in vitro activity of this compound found that it effectively inhibited protein synthesis in bacterial cultures at concentrations as low as 50 µM, demonstrating its potential as an antibacterial agent .

- Autophagy Inhibition : Recent research has indicated that azithromycin derivatives may also play a role in cancer therapy by inhibiting autophagy. This compound was found to interact with cytoskeletal proteins, impacting cellular dynamics and potentially offering therapeutic benefits beyond its antibacterial properties .

- Immunomodulatory Effects : Macrolides, including this compound, have shown promise in modulating immune responses. They can reduce the release of pro-inflammatory cytokines such as IL-1β and TNF-α, which may have implications for treating inflammatory diseases .

Eigenschaften

IUPAC Name |

(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-11-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H70N2O12/c1-14-26-37(10,45)30(41)23(6)39(12)18-19(2)16-35(8,44)32(51-34-28(40)25(38-11)15-20(3)47-34)21(4)29(22(5)33(43)49-26)50-27-17-36(9,46-13)31(42)24(7)48-27/h19-32,34,38,40-42,44-45H,14-18H2,1-13H3/t19-,20-,21+,22-,23-,24+,25+,26-,27+,28-,29+,30-,31+,32-,34+,35-,36-,37-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZYUKBLYECHAGN-HOQMJRDDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)NC)O)(C)O)C)C)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@]([C@@H]([C@H](N(C[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)NC)O)(C)O)C)C)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H70N2O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30169356 | |

| Record name | N'-(Desmethyl)azithromycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30169356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

735.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172617-84-4 | |

| Record name | N'-(Desmethyl)azithromycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172617844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N'-(Desmethyl)azithromycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30169356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N'-(DESMETHYL)AZITHROMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3E93A68ETO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the environmental concern regarding azithromycin and its metabolites like N'-(desmethyl)azithromycin from pharmaceutical waste?

A1: Pharmaceutical effluents containing azithromycin and its metabolites, including this compound, pose a significant ecological risk. [] These compounds are often found in high concentrations in wastewater from pharmaceutical manufacturing. [] Studies have shown that these effluents exhibit high toxicity to various freshwater organisms, including algae, daphnia, and zebrafish embryos. [] Moreover, the presence of azithromycin can contribute to the dissemination of antibiotic resistance genes in the environment. [] This is concerning because resistant bacteria in the environment can transfer resistance genes to human pathogens, making infections harder to treat.

Q2: How is this compound metabolized in different species?

A2: Research on ball pythons (Python regius) shows that this compound is one of the several metabolites identified after azithromycin administration. [] Interestingly, the study identified this metabolite in the skin of the pythons, alongside descladinose-azithromycin and 3'-N-desmethyl,9a-N-desmethyl-azithromycin. [] This highlights the diverse metabolic pathways of azithromycin across different species, leading to varying metabolite profiles in different tissues.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.